(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid is an eight-carbon sugar acid that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria . This compound is essential for the structural integrity and function of bacterial cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid typically involves the condensation of phosphoenolpyruvate with D-arabinose-5-phosphate . This reaction is catalyzed by the enzyme 3-deoxy-D-manno-octulosonate-8-phosphate synthase . The reaction conditions often include a temperature range of 70-90°C and a pH of 5.5-6.0 .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using efficient catalytic systems and high-yielding reaction conditions . The process may involve multiple steps, including the purification of intermediates and the use of metal chelators to enhance enzyme activity .
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its lactone and glycoside forms .
Scientific Research Applications
(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid exerts its effects by participating in the biosynthesis of lipopolysaccharides in Gram-negative bacteria . It acts as a precursor for the formation of the lipid A-core region of lipopolysaccharides, which is essential for bacterial viability . The molecular targets include enzymes involved in the condensation and activation of the compound, such as 3-deoxy-D-manno-octulosonate-8-phosphate synthase .
Comparison with Similar Compounds
Similar Compounds
3-Deoxy-D-manno-oct-2-ulosonic acid: Another eight-carbon sugar acid with similar structural properties.
2-Keto-3-deoxyoctulosonic acid: A keto derivative of (2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of lipopolysaccharides and its importance in bacterial cell wall integrity . Its structural features and reactivity make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
105369-73-1 |
---|---|
Molecular Formula |
C8H14O8 |
Molecular Weight |
238.192 |
IUPAC Name |
(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O8/c9-2-4(11)5(12)6-3(10)1-8(15,16-6)7(13)14/h3-6,9-12,15H,1-2H2,(H,13,14)/t3-,4-,5-,6-,8-/m1/s1 |
InChI Key |
ZHQPRSWAKSLIDY-HXUQBWEZSA-N |
SMILES |
C1C(C(OC1(C(=O)O)O)C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.